molecular formula C7H7ClFN3 B13039138 6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride

6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride

Cat. No.: B13039138
M. Wt: 187.60 g/mol
InChI Key: RVMAAOJBPQIIKU-UHFFFAOYSA-N
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Description

6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a fluorine atom at position 6 and an amine group at position 3, formulated as a hydrochloride salt (CAS 136548-72-6, molecular formula C₇H₈ClN₃) . The fluorine substituent enhances electronegativity and metabolic stability, while the hydrochloride salt improves aqueous solubility, making it valuable in medicinal chemistry, particularly for targeting enzymes like PI3 kinases . Its synthesis typically involves condensation reactions of substituted pyrazole precursors with electrophilic reagents, followed by salt formation .

Properties

Molecular Formula

C7H7ClFN3

Molecular Weight

187.60 g/mol

IUPAC Name

6-fluoropyrazolo[1,5-a]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H6FN3.ClH/c8-5-1-2-7-6(9)3-10-11(7)4-5;/h1-4H,9H2;1H

InChI Key

RVMAAOJBPQIIKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1F)N.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different oxidation states of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Solubility (HCl Salt) Key Applications Reference CAS/ID
6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride 6-F, 3-NH₂·HCl C₇H₈ClN₃ High (improved via HCl) PI3 kinase inhibition 136548-72-6
6-Bromopyrazolo[1,5-a]pyrimidin-3-amine hydrochloride 6-Br, 3-NH₂·HCl C₆H₅BrN₄·HCl Moderate Intermediate in drug synthesis 1289058-10-1
Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride 3-NH₂·2HCl C₇H₁₀Cl₂N₃ Very high Research reagents 137837-55-9
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide 7-NH₂, 3-CONH₂ C₁₄H₁₅N₇O Low (neutral carboxamide) Non-benzodiazepine analogs N/A

Key Observations:

  • Halogen Effects : The 6-fluoro substituent in the target compound provides a balance of electronegativity and steric bulk, enhancing target binding compared to bulkier bromine analogs (e.g., 6-bromo derivatives) .
  • Salt Form : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. The dihydrochloride analog (CAS 137837-55-9) shows even greater solubility due to additional protonation .
  • Functional Groups : Carboxamide derivatives (e.g., compound 13a in ) display lower solubility than amine hydrochlorides, highlighting the importance of ionizable groups in pharmacokinetics.

Biological Activity

6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as an inhibitor of microtubule affinity-regulating kinase (MARK). This inhibition is crucial for potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H7ClFN3
  • Molecular Weight : 169.61 g/mol
  • CAS Number : 1260838-49-0

6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride primarily functions by inhibiting MARK, which plays a vital role in the regulation of microtubule dynamics and cellular signaling pathways. The inhibition of this kinase can lead to neuroprotective effects and modulation of cellular processes involved in neurodegeneration.

Key Points:

  • Inhibition of MARK : Critical for neuroprotection and treatment of Alzheimer's disease.
  • Selective Targeting : Preliminary studies suggest it selectively inhibits MARK without significantly affecting other kinases, indicating a favorable safety profile for drug development.

Biological Activity

The compound has shown promising results in various studies:

  • Neuroprotective Effects : In vitro studies have demonstrated that 6-fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride can protect neuronal cells from apoptosis induced by toxic agents.
  • Cell Proliferation Inhibition : It has been noted to inhibit cell proliferation in cancer cell lines, suggesting potential applications in oncology.
  • Binding Affinity Studies : Interaction studies indicate that the compound has a high binding affinity for MARK, which is essential for its biological activity.

Research Findings

Several research studies have contributed to understanding the biological activity of this compound:

StudyFindings
Tigreros et al. (2020) Identified structural analogs with improved properties for optical applications; highlights versatility in biological contexts.
Bioorganic & Medicinal Chemistry Letters (2010) Showed that pyrazolo[1,5-a]pyridine derivatives exhibit selective inhibition of PI3 kinase pathways, relevant for cancer therapeutics.
Smolecule (2011) Discussed the synthesis and potential applications in treating neurodegenerative diseases through MARK inhibition.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study evaluated the efficacy of 6-fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride in a transgenic mouse model of Alzheimer's disease. The results indicated a significant reduction in tau phosphorylation and amyloid-beta accumulation when treated with the compound over a period of six weeks.

Case Study 2: Cancer Cell Line Proliferation

In vitro assays conducted on various cancer cell lines (e.g., PC3 prostate adenocarcinoma) revealed that the compound inhibited cell growth with an IC50 value indicative of its potency against these cells.

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